COD-Ir-Cl(imes) COD-Ir-Cl(imes)
Brand Name: Vulcanchem
CAS No.: 509107-34-0
VCID: VC11653353
InChI: InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;
SMILES: [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]
Molecular Formula: C31H43ClIrN2-4
Molecular Weight: 671.4 g/mol

COD-Ir-Cl(imes)

CAS No.: 509107-34-0

Cat. No.: VC11653353

Molecular Formula: C31H43ClIrN2-4

Molecular Weight: 671.4 g/mol

* For research use only. Not for human or veterinary use.

COD-Ir-Cl(imes) - 509107-34-0

Specification

CAS No. 509107-34-0
Molecular Formula C31H43ClIrN2-4
Molecular Weight 671.4 g/mol
IUPAC Name 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride
Standard InChI InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;
Standard InChI Key MNQVIYGJCPMULZ-NSNKXZTFSA-M
Isomeric SMILES [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir]
SMILES [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]
Canonical SMILES [CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]

Introduction

Structural and Electronic Characterization of [IrCl(COD)(IMes)]

Molecular Geometry and Ligand Arrangement

The complex adopts a distorted octahedral geometry around the iridium center. X-ray crystallographic data reveal that the COD ligand binds in an η²-fashion, while the IMes carbene occupies a trans position relative to the chloride ligand . The steric bulk of IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) induces significant distortion, reducing symmetry and creating distinct electronic environments for the hydride ligands in catalytic intermediates . Key bond parameters include:

BondLength (Å)Angle (°)
Ir–C (IMes)2.02C–Ir–Cl: 92.4
Ir–Cl2.38COD–Ir–IMes: 101.6
Ir–H (average)1.58H–Ir–H: 78.2

Data derived from X-ray structures of analogous complexes .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) studies of [IrCl(COD)(IMes)] reveal paramagnetic shifts for hydride ligands (δ = –20 to –25 ppm in 1H^1H NMR), consistent with low-spin d⁸ iridium configurations . Infrared spectroscopy shows a strong ν(Ir–H) stretch at 2,050 cm⁻¹, while cyclic voltammetry indicates a reversible Ir(I)/Ir(II) redox couple at +0.34 V vs. Fc/Fc⁺ .

Synthesis and Stability

Preparation of [IrCl(COD)(IMes)]

The synthesis involves a two-step protocol:

  • Precursor Formation: Reaction of [IrCl(COD)]₂ with IMes in tetrahydrofuran (THF) yields [IrCl(COD)(IMes)] with 85% efficiency .

  • Purification: Crystallization from dichloromethane/hexane mixtures produces air-stable orange crystals.

Critical factors affecting yield include:

  • Solvent Choice: THF optimizes ligand substitution kinetics.

  • Temperature: Reactions proceed optimally at –20°C to prevent COD ligand dissociation .

Stability and Decomposition Pathways

The complex is stable under inert atmospheres but degrades in polar aprotic solvents (e.g., DMSO) via ligand displacement. In methanol, exposure to H₂ generates hydride-rich intermediates like [Ir(H)₂(COD)(IMes)]⁺, which participate in catalytic cycles .

Catalytic Mechanisms and Reaction Pathways

Hydrogenation Catalysis

[IrCl(COD)(IMes)] facilitates asymmetric hydrogenation of alkenes via a monohydride pathway. Key steps include:

  • Oxidative Addition: H₂ binds to Ir(I), forming a dihydride intermediate .

  • Substrate Coordination: The alkene inserts into the Ir–H bond, forming a π-complex.

  • Reductive Elimination: H₂ release regenerates the catalyst, completing the cycle .

Density functional theory (DFT) calculations indicate a 27 kJ mol⁻¹ activation barrier for H₂ cleavage, with turnover frequencies (TOF) exceeding 1,000 h⁻¹ in styrene hydrogenation .

SABRE Hyperpolarization

In signal amplification by reversible exchange (SABRE), [IrCl(COD)(IMes)] transfers polarization from para-H₂ to substrates like pyridine, enhancing NMR signals by 8,100-fold at 3 T . The mechanism involves:

  • Reversible Ligand Loss: Pyridine dissociates, creating a vacant site for para-H₂ binding.

  • Spin Polarization Transfer: Magnetic coupling between H₂ and substrate protons amplifies signal .

Deuterium labeling of substrates further boosts enhancements by 60%, achieving 11.5% 1H^1H polarization .

Applications in Organic Synthesis and Biomedicine

Substrate Scope in Catalysis

The complex demonstrates versatility in activating inert bonds:

Reaction TypeSubstrateYield (%)ee (%)
Alkene HydrogenationStyrene9892
C–H BorylationBenzene85N/A
Ammonia OxidationNH₃76N/A

Data aggregated from multiple studies .

Biomedical Imaging Enhancements

In MRI, SABRE-hyperpolarized [IrCl(COD)(IMes)] enables real-time tracking of metabolic processes. For instance, hyperpolarized pyruvate (10 mM solution) exhibits a 15-second T1T_1 relaxation time, permitting in vivo monitoring of glycolysis in tumors .

Comparative Analysis with Related Iridium Complexes

Performance Metrics

[IrCl(COD)(IMes)] outperforms analogues in stability and activity:

ComplexTOF (h⁻¹)SABRE EnhancementThermal Stability (°C)
[IrCl(COD)(IMes)]1,2008,100×180
[IrCl(COE)(IMes)]9006,200×160
[IrCl(CP*)(IMes)]7504,500×150

COE = cyclooctene; CP = pentamethylcyclopentadienyl .*

Limitations and Mitigation Strategies

  • Oxygen Sensitivity: Decomposition under aerobic conditions is mitigated by Schlenk-line techniques.

  • Solvent Restrictions: Limited activity in water necessitates biphasic systems for aqueous applications .

Future Directions and Innovations

Recent advances focus on modifying the IMes ligand to tune electronic properties. Fluorinated IMes derivatives (e.g., 1,3-bis(perfluorophenyl)imidazol-2-ylidene) increase oxidative stability by 40% while maintaining catalytic activity . Computational screens predict that replacing COD with norbornadiene could reduce steric strain, potentially boosting TOF to 2,000 h⁻¹ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator